molecular formula C19H19F3O4 B14607239 Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate CAS No. 58594-78-8

Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate

Cat. No.: B14607239
CAS No.: 58594-78-8
M. Wt: 368.3 g/mol
InChI Key: XAYHEHPTDWFCMT-UHFFFAOYSA-N
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Description

Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)phenol with 4-nitrophthalonitrile in the presence of a base such as potassium carbonate (K₂CO₃). This reaction forms an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
  • Ethyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate

Uniqueness

Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate is unique due to its specific propyl ester group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl counterparts. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

CAS No.

58594-78-8

Molecular Formula

C19H19F3O4

Molecular Weight

368.3 g/mol

IUPAC Name

propyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate

InChI

InChI=1S/C19H19F3O4/c1-3-12-24-18(23)13(2)25-15-8-10-17(11-9-15)26-16-6-4-14(5-7-16)19(20,21)22/h4-11,13H,3,12H2,1-2H3

InChI Key

XAYHEHPTDWFCMT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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